4-(3-(5-methyl-1H-indol-1-yl)propanoyl)piperazin-2-one
Overview
Description
4-(3-(5-methyl-1H-indol-1-yl)propanoyl)piperazin-2-one is a synthetic compound that features an indole moiety and a piperazinone ring. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(5-methyl-1H-indol-1-yl)propanoyl)piperazin-2-one typically involves the following steps:
Formation of the Indole Moiety: The indole nucleus can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Attachment of the Propanoyl Group: The indole derivative is then reacted with a propanoyl chloride in the presence of a base such as pyridine to form the 3-(5-methyl-1H-indol-1-yl)propanoyl intermediate.
Formation of the Piperazinone Ring: The final step involves the cyclization of the intermediate with piperazine under reflux conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(3-(5-methyl-1H-indol-1-yl)propanoyl)piperazin-2-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups in the presence of Lewis acids.
Major Products
Oxidation Products: Oxo derivatives of the indole and piperazinone rings.
Reduction Products: Reduced forms of the indole and piperazinone rings.
Substitution Products: Various substituted indole derivatives.
Scientific Research Applications
4-(3-(5-methyl-1H-indol-1-yl)propanoyl)piperazin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3-(5-methyl-1H-indol-1-yl)propanoyl)piperazin-2-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Autotaxin Inhibitor III, PF-8380: A piperazinylbenzoxazolone compound with similar structural features and biological activities.
Other Indole Derivatives: Compounds with the indole nucleus, such as tryptophan and serotonin, which have diverse biological activities.
Uniqueness
4-(3-(5-methyl-1H-indol-1-yl)propanoyl)piperazin-2-one is unique due to its specific combination of the indole and piperazinone moieties, which may confer distinct biological activities and therapeutic potential .
Properties
IUPAC Name |
4-[3-(5-methylindol-1-yl)propanoyl]piperazin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-12-2-3-14-13(10-12)4-7-18(14)8-5-16(21)19-9-6-17-15(20)11-19/h2-4,7,10H,5-6,8-9,11H2,1H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTGXTOZIJBQGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C2)CCC(=O)N3CCNC(=O)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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